N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine
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Overview
Description
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable amine derivatives with triazine precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazine derivatives.
Scientific Research Applications
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-N~2~,N~2~-bis(trimethylsilyl)-1,3-diphospha-2,4,5-triborabicyclo[1.1.1]pentane-2,4,5-triamine
- 3,6-diiodo-9,9-dimethyl-N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)xanthe
Uniqueness
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine stands out due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
70611-21-1 |
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Molecular Formula |
C15H29N5 |
Molecular Weight |
279.42 g/mol |
IUPAC Name |
4-N,4-N,5-N,5-N-tetra(propan-2-yl)triazine-4,5-diamine |
InChI |
InChI=1S/C15H29N5/c1-10(2)19(11(3)4)14-9-16-18-17-15(14)20(12(5)6)13(7)8/h9-13H,1-8H3 |
InChI Key |
JKUPHFWGXODDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CN=NN=C1N(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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